Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823924-37-3
VCID: VC11670074
InChI: InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
SMILES: COC(=O)C1=CC2=C(CC(=O)NC2)C=C1
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

CAS No.: 1823924-37-3

Cat. No.: VC11670074

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate - 1823924-37-3

Specification

CAS No. 1823924-37-3
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
Standard InChI InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
Standard InChI Key BWBDAAUODRYDDN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(CC(=O)NC2)C=C1
Canonical SMILES COC(=O)C1=CC2=C(CC(=O)NC2)C=C1

Introduction

Nomenclature and Structural Characteristics

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (IUPAC: methyl 7-(methoxycarbonyl)-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) belongs to the tetrahydroisoquinoline family, featuring a bicyclic scaffold with a ketone group at position 3 and a methyl ester at position 7 . Confusion arises in literature due to positional isomerism:

  • 4-Carboxylate isomer: PubChem CID 119032088 (methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate) is well-documented, with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol .

  • 7-Carboxylate isomer: CAS 1245798-40-6 (methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate) shares the same formula but differs in substituent positions .

The structural ambiguity underscores the need for precise spectroscopic validation (e.g., ¹H-NMR, 13C-NMR) to distinguish isomers.

Synthetic Methodologies

Pictet-Spengler Reaction

The 4-carboxylate analog is synthesized via acid-catalyzed cyclization of phenylalanine derivatives with formaldehyde, as described in EP0636612A1 . Key parameters:

  • Catalyst: Sulfuric or hydrobromic acid (avoiding HCl to prevent mutagenic byproducts) .

  • Conditions: 50–80°C for 3–12 hours, yielding >95% enantiomeric excess in optimized runs .

For the 7-carboxylate variant, positional selectivity may require modified directing groups or protecting strategies, though explicit protocols remain unreported in available literature.

Physicochemical Properties

Comparative data for tetrahydroisoquinoline carboxylates:

Property4-Carboxylate 7-Carboxylate
Molecular Weight (g/mol)205.21205.21
Density (g/cm³)N/A1.2 ± 0.1
Boiling Point (°C)N/A464.6 ± 45.0
LogPN/A0.77
Vapor Pressure (mmHg)N/A0.0 ± 1.1 (25°C)

The 7-carboxylate’s higher boiling point (464.6°C) vs. typical tetrahydroisoquinolines (~300°C) suggests stronger intermolecular interactions, possibly due to ester-ketone dipole alignment .

Analytical Characterization

Spectroscopic Data

  • 4-Carboxylate ¹H-NMR (d₆-DMSO): δ 9.76 (1H, br), 7.41 (4H, m), 4.60 (1H, dd), 3.46–3.26 (2H, dd) .

  • 7-Carboxylate MS: Exact mass 205.073898 (C₁₁H₁₁NO₃) .

Positional isomers require tandem MS/MS or X-ray crystallography for unambiguous identification.

Industrial Availability

  • 4-Carboxylate: Available via Enamine (Cat. ENAH304706E0) at 85% purity .

  • 7-Carboxylate: Limited commercial availability; custom synthesis recommended .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes for 7-carboxylate enantiomers.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.

  • Structure-Activity Relationships: Systematic substitution at positions 3 and 7.

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